Dibenzylideneacetone

Vue d'ensemble

Description

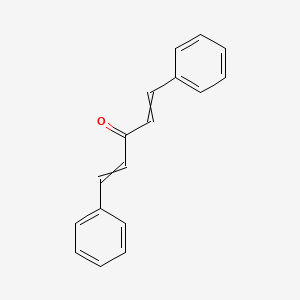

Dibenzylideneacetone is an organic compound with the molecular formula C₁₇H₁₄O and a molecular weight of 234.2925 g/mol . It is also known by other names such as dibenzalacetone, bis(2-phenylvinyl) ketone, and distyryl ketone . This compound is characterized by its conjugated diene system and is often used in various chemical reactions and applications due to its unique structure.

Méthodes De Préparation

Dibenzylideneacetone can be synthesized through the Claisen-Schmidt condensation reaction between benzaldehyde and acetone . The reaction is typically carried out in the presence of a base such as sodium hydroxide in an aqueous-alcoholic solution. The mixture is stirred vigorously at a temperature of 20-25°C, resulting in the formation of a yellow precipitate, which is then filtered and purified .

Analyse Des Réactions Chimiques

Cycloaddition Reactions

DBA undergoes photochemical [2+2] cycloaddition upon UV exposure, forming dimeric and trimeric cyclobutane derivatives . Additionally, it participates in Hetero-Diels-Alder reactions (a [4+2] cycloaddition) .

Key Observations :

-

Reagents/Conditions : Sunlight or UV light for [2+2]; dienophiles (e.g., electron-deficient alkenes) for Diels-Alder.

-

Products : Cyclobutane dimers/trimers or six-membered heterocycles .

Organometallic Complex Formation

DBA serves as a labile ligand in transition-metal catalysis. Its π-system coordinates with metals like palladium, forming complexes such as tris(this compound)dipalladium(0) (Pd₂(dba)₃) .

Applications :

-

Catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Precursor for synthesizing phosphine-ligated metal complexes .

Transfer Hydrogenation

DBA participates in transfer hydrogenation , acting as a hydrogen acceptor. This reaction typically employs a metal catalyst (e.g., Ru or Ir) and a hydrogen donor (e.g., formic acid) .

Example :

-

Reagents : DBA, formic acid, [Ru(p-cymene)Cl₂]₂.

-

Product : Hydrogenated derivatives (e.g., dibenzylacetone) .

Nazarov Cyclization

In acidic conditions, DBA undergoes Nazarov-like cyclization , forming pentacyclic structures. This electrocyclic reaction is driven by conjugation stabilization .

Mechanism :

-

Protonation of the carbonyl oxygen.

-

Conrotatory 4π-electrocyclic ring closure.

Michael Addition

DBA’s α,β-unsaturated system reacts with nucleophiles (e.g., amines, enolates) in Michael additions . The reaction proceeds via 1,4-conjugate addition .

Example :

Lewis Acid-Mediated Condensation

DBA engages in Lewis acid-catalyzed condensations , such as reactions with aldehydes or ketones. For example, BF₃·OEt₂ promotes coupling with aromatic aldehydes to form extended conjugated systems .

Research Insights

-

Isomer Dynamics : The trans,trans isomer dominates (~60%) in standard syntheses due to its thermodynamic stability and planar conjugation .

-

Solubility Effects : DBA’s insolubility in water necessitates ethanol or acetone as reaction solvents .

-

Catalytic Versatility : Pd₂(dba)₃ is pivotal in organic synthesis for C–C bond formations, demonstrating DBA’s utility beyond stoichiometric reactions .

Applications De Recherche Scientifique

Photonic Applications

Nonlinear Optical Properties

Dibenzylideneacetone derivatives have been investigated for their nonlinear optical properties, making them suitable for applications in photonics. A study highlighted the potential of these compounds for optical frequency conversion. The linear and nonlinear optical characterization revealed that certain DBA derivatives exhibit high molecular hyperpolarizability, indicating their capability to convert infrared light into visible light. Specifically, the compound 4-DMDBA demonstrated a βHRS value three times higher than a reference compound, showcasing its promise in photonic device development .

| Compound | βHRS Value (cm^4/statvolt) | Application Potential |

|---|---|---|

| 4-DMDBA | 52 | Optical frequency converters |

| Reference Compound | Lower | Comparison standard |

Cancer Research

Anticancer Properties

This compound has shown considerable promise as an anticancer agent. Research indicates that DBA can sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand), enhancing apoptosis in colon cancer cells through mechanisms involving the downregulation of anti-apoptotic proteins and upregulation of death receptors . In vitro studies demonstrated that DBA significantly increased TRAIL-induced apoptosis, with combinations leading to an 81% increase in cell death compared to controls .

Cervical Cancer Studies

Recent studies have focused on the effects of DBA on cervical cancer cells, revealing its cytotoxicity and potential as a therapeutic agent. DBA was found to inhibit STAT3 signaling, which is critical for tumor growth and survival. This compound induced apoptosis in cervical cancer cells by regulating pro-apoptotic proteins and enhancing oxidative stress via reactive oxygen species (ROS) activation . These findings suggest that DBA could be developed into a viable treatment option for cervical cancer.

| Study Focus | Key Findings |

|---|---|

| TRAIL Sensitization | Enhanced apoptosis via receptor modulation |

| Cervical Cancer | Induced apoptosis through STAT3 inhibition |

Trypanocidal Activity

This compound derivatives have also been explored for their trypanocidal properties against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds such as A3K2A1 and A3K2A3 exhibited potent activity with sub-micromolar EC50 values, indicating their potential as therapeutic agents against this parasite . The mechanism involves oxidative damage leading to parasite cell death, further highlighting the versatility of DBA in addressing various health challenges.

| Compound | Activity (EC50) | Target Organism |

|---|---|---|

| A3K2A1 | Sub-micromolar | Trypanosoma cruzi |

| A3K2A3 | Sub-micromolar | Trypanosoma cruzi |

Mécanisme D'action

The mechanism of action of Dibenzylideneacetone involves its interaction with various molecular targets and pathways. Its conjugated diene system allows it to participate in electron transfer reactions, making it a useful compound in redox reactions. It can also interact with enzymes and proteins, affecting their function and activity .

Comparaison Avec Des Composés Similaires

Dibenzylideneacetone can be compared with other similar compounds such as:

This compound: Another name for the same compound, highlighting its structural features.

Bis(2-phenylvinyl) ketone: Emphasizes the presence of phenyl groups attached to the vinyl moiety.

Distyryl ketone: Another synonym that reflects its chemical structure.

These compounds share similar chemical properties and reactivity due to their conjugated diene systems, but their specific applications and reactivity may vary based on their structural nuances .

Activité Biologique

Dibenzylideneacetone (DBA) is a compound that has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of oncology and parasitology. This article explores the biological activity of DBA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

DBA is a synthetic organic compound derived from acetone and benzaldehyde. It belongs to a class of compounds known as chalcones, which are characterized by their conjugated double bond systems. The structure of DBA is shown below:

1. Anticancer Activity

DBA has been studied for its potential as an anticancer agent. Research indicates that DBA can sensitize cancer cells to apoptosis, particularly in colon cancer cells. It achieves this by:

- Induction of Apoptosis : DBA enhances TRAIL-induced apoptosis through the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic protein levels. Specifically, it decreases the expression of antiapoptotic proteins while increasing pro-apoptotic proteins such as DR4 and DR5, independent of p53 signaling pathways .

- Regulation of Reactive Oxygen Species (ROS) : DBA induces ROS production, which is critical for promoting apoptosis in various cancer cell lines .

- Inhibition of Oncogenic Pathways : It has been shown to inhibit STAT3 signaling, which is associated with malignant progression in several cancers .

2. Antiparasitic Activity

DBA analogs have demonstrated potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Key findings include:

- Structure-Activity Relationship (SAR) : Certain analogs exhibit sub-micromolar EC50 values, indicating strong antitrypanosomal activity. For instance, a compound with a nitro group on one aryl ring showed an EC50 value of 0.20 μM .

- Mechanism : The presence of a Michael acceptor in DBA derivatives is crucial for their antiparasitic effects, suggesting that these compounds may induce cellular damage through oxidative stress mechanisms .

1. Cancer Cell Studies

A study conducted on colon cancer cells revealed that DBA significantly enhanced TRAIL-induced apoptosis. The results indicated that DBA treatment led to:

- Increased caspase activity.

- Upregulation of death receptors DR4 and DR5.

- Downregulation of decoy receptor-2, enhancing TRAIL sensitivity .

2. Antitrypanosomal Activity

In vitro studies on DBA analogs against T. b. brucei demonstrated:

- Potent antitrypanosomal effects with several analogs having selectivity indexes (SIs) above 10.

- Time-kill experiments showed effective parasite reduction within hours .

Data Tables

Q & A

Q. Basic: How can researchers optimize the synthesis of dibenzylideneacetone (DBA) to ensure high purity and yield?

Answer:

The Claisen-Schmidt condensation between benzaldehyde and acetone under alkaline conditions is the standard synthetic route. Key parameters include:

- Temperature control : Maintain reaction temperatures between 45–80°C to balance reaction rate and side-product formation .

- Solvent selection : Use ethanol or THF for better solubility of intermediates. Recrystallization from chloroform or acetone yields high-purity DBA .

- Stoichiometric ratios : A 2:1 molar ratio of benzaldehyde to acetone minimizes unreacted starting materials .

- Purification : Vacuum filtration and washing with cold ethanol remove residual sodium hydroxide byproducts .

Q. Advanced: What structural modifications enhance DBA derivatives' binding affinity to β-amyloid plaques for neurodegenerative disease imaging?

Answer:

Evidence from SAR studies shows:

- Substituent position : Para-substituted electron-withdrawing groups (e.g., –NO₂, –F) improve binding (e.g., radioiodinated derivatives exhibit ) . Ortho-substituents disrupt planar conformation, reducing affinity .

- Radiolabeling strategies : -PEGylated DBA derivatives (e.g., compounds 83 , 85 ) combine high brain permeability (4.13–5.15% ID/g at 2 min) with rapid clearance, minimizing background noise in PET imaging .

- Validation : Autoradiography using postmortem AD brain sections confirms specificity for Aβ(1-42) aggregates .

Q. Basic: What analytical techniques are critical for characterizing DBA and its metal complexes?

Answer:

- NMR spectroscopy : and NMR confirm alkene geometry and ligand coordination in Pd/DBA complexes (e.g., tris(this compound)dipalladium(0)) .

- X-ray crystallography : Resolves Pd–alkene bonding distances (e.g., 320 pm Pd–Pd separation in [Pd₂(dba)₃]) .

- Elemental analysis : Quantifies Pd content (23.2% in [Pd₂(dba)₃]) to verify stoichiometry .

- HPLC : Monitors purity (>98%) and degradation products during storage .

Q. Advanced: How does tris(this compound)dipalladium(0) ([Pd₂(dba)₃]) catalyze Suzuki-Miyaura coupling reactions?

Answer:

The mechanism involves:

- Pre-catalyst activation : [Pd₂(dba)₃] dissociates in solution to generate Pd(0) nanoparticles, which oxidatively add aryl halides .

- Ligand effects : Phosphine ligands (e.g., P(t-Bu)₃) stabilize active Pd species, accelerating transmetallation with boronic acids .

- Substrate scope : Electron-deficient aryl chlorides react efficiently (yields >90%) under mild conditions (60°C, 12 h) .

- Kinetic studies : Turnover frequencies (TOF) correlate with solvent polarity; DMF enhances stability of Pd intermediates .

Q. Basic: What safety protocols are essential when handling DBA and its palladium complexes?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H317 hazard) .

- Ventilation : Use fume hoods to avoid inhalation of Pd dust, which may cause respiratory sensitization .

- Storage : Store [Pd₂(dba)₃] under inert gas (argon) in airtight, light-protected containers to prevent oxidation .

- Waste disposal : Collect Pd-contaminated waste for recovery via approved facilities to mitigate aquatic toxicity (H411) .

Q. Advanced: How can DBA derivatives be engineered for targeted cancer therapy?

Answer:

- Nanoformulation : Encapsulate tris-DBA-Pd in IGF1R/CD44-targeted nanoparticles to enhance solubility and tumor uptake in melanoma models .

- Mechanistic studies : DBA inhibits N-myristoyltransferase 1 (NMT-1), disrupting oncogenic signaling pathways (e.g., MAPK, Akt) .

- In vivo validation : Xenograft models show 60% tumor growth inhibition at 10 mg/kg doses with minimal systemic toxicity .

Q. Advanced: What methodological challenges arise in studying DBA’s photophysical properties?

Answer:

- Quenching effects : DBA’s conjugated dienes exhibit fluorescence quenching in polar solvents; use time-resolved spectroscopy to isolate emission signals .

- Aggregation studies : Dynamic light scattering (DLS) and TEM characterize Pd nanoparticle formation during catalytic cycles .

- Computational modeling : DFT calculations predict charge-transfer transitions in DBA-metal complexes, guiding synthetic design .

Q. Basic: How should researchers validate the reproducibility of DBA-mediated reactions?

Answer:

- Control experiments : Include blank reactions (no catalyst) and commercial Pd catalysts (e.g., Pd/C) for benchmarking .

- Data reporting : Document reaction parameters (temperature, solvent, stirring rate) and characterize products via NMR and GC-MS .

- Collaborative validation : Share protocols via platforms like ChemRxiv for peer verification .

Q. Advanced: What strategies improve the stability of DBA-based catalysts under aerobic conditions?

Answer:

- Ligand design : Bulky N-heterocyclic carbenes (NHCs) shield Pd centers from oxidation, extending catalyst lifetime .

- Additives : Use sacrificial reductants (e.g., ascorbic acid) to regenerate Pd(0) from Pd(II) byproducts .

- Solvent optimization : Degassed THF or toluene minimizes oxygen exposure during coupling reactions .

Q. Advanced: How can DBA derivatives be applied in asymmetric catalysis?

Answer:

- Chiral ligands : Pair [Pd₂(dba)₃] with phosphinooxazoline (PHOX) ligands to achieve enantioselectivity >95% in allylic amination .

- Substrate engineering : Sterically hindered allylic carbonates favor asymmetric induction (e.g., (–)-aurantioclavine synthesis) .

- Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Propriétés

IUPAC Name |

1,5-diphenylpenta-1,4-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKGGPCROCCUDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-58-9 | |

| Record name | Dibenzylideneacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.